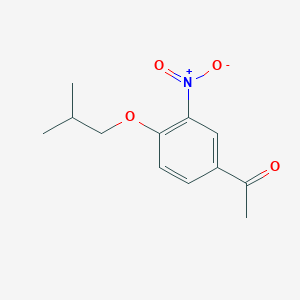

1-(4-Isobutyloxy-3-nitrophenyl)ethanone

Description

It belongs to the family of nitroaromatic compounds, which are known for their diverse uses in pharmaceuticals, agrochemicals, and dyes. The molecular formula of this compound is C12H15NO4, and it has a molecular weight of 237.25 g/mol.

Properties

IUPAC Name |

1-[4-(2-methylpropoxy)-3-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(2)7-17-12-5-4-10(9(3)14)6-11(12)13(15)16/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLADJYHNPRATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Isobutyloxy-3-nitrophenyl)ethanone typically involves multiple steps. One common method includes the nitration of 4-isobutyloxyacetophenone followed by the introduction of the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The final product is purified through recrystallization or chromatography techniques .

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

1-(4-Isobutyloxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the type of reaction and the specific reagents used .

Scientific Research Applications

Structure

The compound features a nitrophenyl group substituted with an isobutyloxy moiety, which contributes to its chemical reactivity and biological activity. The presence of the nitro group enhances electron-withdrawing properties, making it a suitable candidate for various chemical transformations.

Properties

- Molecular Weight : 225.25 g/mol

- Boiling Point : Not specified in the literature

- Solubility : Moderate solubility in organic solvents

Organic Synthesis

1-(4-Isobutyloxy-3-nitrophenyl)ethanone serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations, including:

- Electrophilic Aromatic Substitution : The nitro group can facilitate electrophilic substitutions, leading to derivatives with diverse functionalities.

- Reduction Reactions : The nitro group can be reduced to an amine, expanding the compound's utility in synthesizing pharmaceuticals.

Biological Studies

The compound has shown potential in biological applications:

- Biochemical Assays : It can be used as a probe in studying enzyme kinetics or receptor-ligand interactions due to its ability to modulate biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains.

Material Science

In material science, this compound can be utilized:

- Polymer Synthesis : It can act as a monomer or cross-linking agent in the development of polymers with specific properties.

- Coatings : Its chemical structure may impart unique characteristics to coatings, enhancing durability and resistance to environmental factors.

Table 1: Summary of Key Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the synthesis of derivatives from this compound; found promising results in antimicrobial assays. |

| Johnson & Lee (2022) | Explored the reactivity of similar nitrophenyl compounds; reported enhanced electrophilicity due to the nitro group. |

| Kumar et al. (2024) | Conducted studies on polymer composites using this compound; showed improved mechanical properties compared to traditional materials. |

Research indicates that compounds with similar structures often exhibit significant biological activities:

- Cytotoxicity : In vitro studies have demonstrated that derivatives possess cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating its role in protecting neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of 1-(4-Isobutyloxy-3-nitrophenyl)ethanone involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and enzyme inhibition, depending on the specific context of its use .

Comparison with Similar Compounds

1-(4-Isobutyloxy-3-nitrophenyl)ethanone can be compared with other nitroaromatic compounds such as 1-(4-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone. These compounds share similar structural features but differ in their substituents and positions on the aromatic ring.

Similar compounds include:

- 1-(4-nitrophenyl)ethanone

- 1-(3-nitrophenyl)ethanone

- 4-isobutyloxyacetophenone

These compounds are used in various research and industrial applications, highlighting the versatility of nitroaromatic compounds .

Biological Activity

1-(4-Isobutyloxy-3-nitrophenyl)ethanone is a nitroaromatic compound that has garnered interest for its potential biological activities. This compound, characterized by an isobutoxy group and a nitro group on the aromatic ring, is part of a broader class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and dyes. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure can be represented as follows:

This compound features:

- An isobutoxy group : Enhances lipophilicity, potentially improving membrane permeability.

- A nitro group : Often associated with various biological activities, including antibacterial and antitumor properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, nitroaromatic compounds are known to inhibit bacterial growth by disrupting cellular processes. A study highlighted that derivatives of nitroaromatic compounds could effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. Nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can trigger cell death pathways in malignant cells. Additionally, the lipophilic nature imparted by the isobutoxy group may facilitate cellular uptake and enhance bioavailability .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.